molecular formula C11H11IO2 B13054810 Methyl 1-(3-iodophenyl)cyclopropane-1-carboxylate

Methyl 1-(3-iodophenyl)cyclopropane-1-carboxylate

Cat. No.: B13054810
M. Wt: 302.11 g/mol
InChI Key: BFDIXXQMORRULH-UHFFFAOYSA-N
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Description

Methyl 1-(3-iodophenyl)cyclopropane-1-carboxylate is an organic compound with the molecular formula C11H11IO2. It is a cyclopropane derivative, characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a cyclopropane ring through a carboxylate group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-iodophenyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-iodophenylacetic acid with diazomethane to form the cyclopropane ring. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-iodophenyl)cyclopropane-1-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Substitution: Organolithium or Grignard reagents are commonly used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution: Formation of various substituted cyclopropane derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Coupling: Formation of biaryl or alkyl-aryl compounds.

Scientific Research Applications

Methyl 1-(3-iodophenyl)cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(3-iodophenyl)cyclopropane-1-carboxylate involves its interaction with various molecular targets. The iodine atom and the cyclopropane ring confer unique reactivity, allowing the compound to participate in diverse chemical reactions. The molecular pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(4-iodophenyl)cyclopropane-1-carboxylate
  • Methyl 1-(2-iodophenyl)cyclopropane-1-carboxylate
  • Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate

Uniqueness

Methyl 1-(3-iodophenyl)cyclopropane-1-carboxylate is unique due to the position of the iodine atom on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and biological properties compared to its analogs.

Biological Activity

Methyl 1-(3-iodophenyl)cyclopropane-1-carboxylate is a compound that has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a cyclopropane ring, an iodophenyl group, and an ester functional group. The presence of iodine in the structure is significant as it can influence the compound's reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The iodophenyl group can facilitate binding to target proteins or enzymes, while the cyclopropane structure may enhance its stability and bioavailability.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit antimicrobial properties. This compound has been investigated for its potential to inhibit bacterial growth, particularly against strains resistant to conventional antibiotics. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Several studies have reported on the anticancer potential of cyclopropane derivatives. For instance, compounds containing cyclopropane rings have shown activity against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and HeLa (cervical cancer). This compound may exhibit similar properties, potentially leading to apoptosis in cancer cells through mechanisms such as inhibition of cell proliferation or modulation of signaling pathways.

Case Studies

  • Anticancer Efficacy : In a study examining the cytotoxic effects of related cyclopropane derivatives, compounds demonstrated IC50 values ranging from 6.1 µM to 12.8 µM against various cancer cell lines. These findings suggest that this compound could possess comparable efficacy in inhibiting tumor growth .
  • Antimicrobial Activity : Another investigation focused on the antimicrobial properties of cyclopropane derivatives found that certain compounds effectively inhibited the growth of multidrug-resistant bacteria. The potential application as an antibiotic adjuvant was noted, supporting further exploration into this compound's capacity to enhance antibiotic efficacy .

Research Findings Summary Table

Study FocusKey FindingsReference
Anticancer ActivityIC50 values: 6.1 - 12.8 µM against cancer cells
Antimicrobial PropertiesInhibition of multidrug-resistant bacteria
Mechanism of ActionInteraction with target proteins and pathways

Properties

Molecular Formula

C11H11IO2

Molecular Weight

302.11 g/mol

IUPAC Name

methyl 1-(3-iodophenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C11H11IO2/c1-14-10(13)11(5-6-11)8-3-2-4-9(12)7-8/h2-4,7H,5-6H2,1H3

InChI Key

BFDIXXQMORRULH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC1)C2=CC(=CC=C2)I

Origin of Product

United States

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